(1R)-3-amino-1-cyclopropylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone, with an amino group located at the third carbon. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and properties.
The compound can be sourced from chemical suppliers and is available for research purposes. Its synthesis typically involves advanced organic chemistry techniques, which ensure high purity and yield.
(1R)-3-amino-1-cyclopropylpropan-1-ol belongs to the class of amino alcohols and is categorized as a chiral molecule due to the presence of a stereocenter. This property makes it particularly valuable in asymmetric synthesis and drug development.
The synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol can be accomplished through several methods:
The reaction conditions often require specific temperature and pressure settings to facilitate the formation of (1R)-3-amino-1-cyclopropylpropan-1-ol while minimizing side reactions. The choice of solvents and catalysts also plays a crucial role in enhancing reaction efficiency.
The molecular structure of (1R)-3-amino-1-cyclopropylpropan-1-ol can be represented as follows:
The compound features a cyclopropyl ring, which contributes to its rigidity and unique chemical behavior.
The structural data indicate that the amino group can participate in hydrogen bonding, influencing its interactions with biological targets.
(1R)-3-amino-1-cyclopropylpropan-1-ol participates in several types of chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent choice, and catalyst presence to achieve optimal yields and selectivity.
The mechanism of action for (1R)-3-amino-1-cyclopropylpropan-1-ol involves its interaction with various molecular targets such as enzymes or receptors. The rigid cyclopropyl structure allows for precise fitting into binding sites, while the amino group can form hydrogen bonds that enhance binding affinity. This dual interaction profile makes it a candidate for therapeutic applications, particularly in neurology.
The physical properties of (1R)-3-amino-1-cyclopropylpropan-1-ol include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 115.2 g/mol |
CAS Number | 2227914-89-6 |
Purity | ≥95% |
(1R)-3-amino-1-cyclopropylpropan-1-ol has diverse applications in scientific research:
The systematic IUPAC name (1R)-3-amino-1-cyclopropylpropan-1-ol precisely defines the molecular structure: a three-carbon aliphatic chain with an amino group at C3, a hydroxyl group at C1, and a cyclopropyl substituent at C1, with specific stereochemistry at the chiral center. The parent chain is numbered with the hydroxyl-bearing carbon as C1, establishing the stereogenic center. The "(1R)" descriptor specifies the absolute configuration at this carbon, critically differentiating it from its (1S)-enantiomer and the racemic mixture [1] [8].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules:
The molecule's chiral nature profoundly impacts its physicochemical behavior and biological interactions. Enantiomerically pure forms are commercially available, such as (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride (CAS# 1038393-51-9) and (S)-3-Amino-3-cyclopropylpropan-1-ol (CAS# 1270072-10-0), highlighting the pharmaceutical significance of stereochemical purity [3] . The canonical SMILES notation for the (R)-enantiomer is "OCC@HCC1CC1", explicitly denoting the chiral center configuration [3] .
Table 1: Nomenclature and Identifiers for (1R)-3-amino-1-cyclopropylpropan-1-ol
Naming System | Identifier |
---|---|
Systematic IUPAC Name | (1R)-3-amino-1-cyclopropylpropan-1-ol |
Alternative Names | (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride; (R)-3-Amino-3-cyclopropylpropan-1-ol |
CAS Registry Numbers | 1038393-51-9 (hydrochloride salt); 1270033-41-4 (free base) |
Canonical SMILES | OCC@HCC1CC1 |
Molecular Formula | C₆H₁₃NO |
InChI Key | ZUYFDEBXACJPLM-UHFFFAOYSA-N (racemate); stereospecific keys vary |
The cyclopropyl ring attached to the chiral carbon center creates distinctive electronic and steric effects due to its high ring strain energy (approximately 27.5 kcal/mol) and unique bonding geometry. The ring's C-C bonds exhibit increased p-character in the bent bonds, resulting in stronger overlap and shorter effective bond lengths (1.50 Å) compared to typical sp³-sp³ bonds (1.54 Å). This bond deformation creates significant steric compression around the chiral center while simultaneously imposing torsional constraints on molecular flexibility [5] [8].
The amino-alcohol motif (β-amino alcohol) creates an intramolecular hydrogen-bonding network between the protonated amine (H-N⁺H₂ or H-NH₂) and the hydroxyl oxygen. This interaction produces a pseudo-ring conformation through a seven-membered transition state, significantly influencing molecular conformation in solution. The β-positioning of the amino group relative to the hydroxyl enables this stabilizing interaction while maintaining sufficient flexibility for intermolecular recognition events [1] [7] [8].
Key structural parameters include:
Table 2: Structural Characteristics of (1R)-3-amino-1-cyclopropylpropan-1-ol
Structural Feature | Property | Functional Consequence |
---|---|---|
Cyclopropane Ring | Bond angle: 60° (vs. 109.5° in alkanes); Bond length: ~1.50 Å | High strain energy increases reactivity; ring acts as a bioisostere for unsaturated groups or tert-butyl |
Amino-Alcohol Motif | pKₐ (amine): ~9.5; pKₐ (alcohol): ~15 | Forms zwitterionic structures at physiological pH; participates in salt bridge formation |
Chiral Center | Specific rotation [α]₂₅D = +8.5° (c=1, MeOH) | Dictates stereoselective binding to biological targets; influences crystalline packing |
Molecular Dimensions | Length: ~6.2 Å; Width: ~4.8 Å; TPSA: 46.2 Ų | Optimal membrane permeability balance for CNS-active compounds |
The emergence of (1R)-3-amino-1-cyclopropylpropan-1-ol as a privileged chiral building block coincides with key developments in asymmetric synthesis and conformational pharmacology. The early 2000s saw growing recognition of cyclopropane's value as a conformational constraint in medicinal chemistry, while the 2010s brought advances in catalytic asymmetric methods for synthesizing β-amino alcohols. This compound represents the convergence of these two strategic design principles [6] .
Pharmaceutical applications accelerated when the compound was identified as a critical intermediate in synthesizing leucine-rich repeat kinase 2 (LRRK2) inhibitors for neurodegenerative disorders. Patent WO2019012093A1 specifically claims derivatives incorporating this chiral aminocyclopropanol scaffold for treating Parkinson's disease, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease. The inventors exploited the molecule's ability to simultaneously engage multiple binding sites through its hydrogen-bonding groups while the cyclopropyl ring enforced optimal spatial orientation of pharmacophoric elements [6].
Synthetic accessibility improvements followed this pharmaceutical interest. Early routes relied on resolution of racemates, but contemporary methods employ asymmetric reduction or chiral pool approaches. Commercial availability now includes:
The compound exemplifies modern fragment-based drug design principles, where its molecular weight (115.17 g/mol) and balanced polarity make it an ideal "vector" for structural elaboration. Its stereochemistry provides a template for creating targeted libraries of bioactive compounds with controlled three-dimensional architectures [6] .
Table 3: Historical Development Timeline of (1R)-3-amino-1-cyclopropylpropan-1-ol
Time Period | Development Milestone | Impact |
---|---|---|
Pre-2010 | Recognition of cyclopropyl-amino alcohols as constrained serinol analogs | Established conformational effects on biological activity |
2010-2015 | Commercial availability of racemic form (CAS# 1226127-55-4) | Enabled preliminary structure-activity relationship studies |
2016-2018 | Asymmetric synthesis methods; introduction of (R)- and (S)-enantiomers | Facilitated chiral pharmacology investigations |
2018-Present | Patent WO2019012093A1 (LRRK2 inhibitors); commercial GMP-scale production | Validated therapeutic applications in neurodegeneration; improved synthetic access |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: